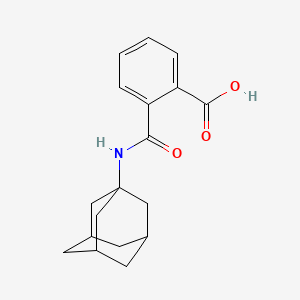

N-Adamantan-1-yl-phthalamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWJINXXOSCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377854 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-89-7 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-Adamantan-1-yl-phthalamic acid

An In-Depth Technical Guide to the Synthesis and Characterization of N-Adamantan-1-yl-phthalamic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Bioactive Scaffolds

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. This compound emerges from this principle, uniting two moieties of significant interest. The adamantane cage, a rigid and lipophilic hydrocarbon, is a well-established bioisostere found in numerous approved drugs, prized for its ability to improve pharmacokinetic properties and confer unique biological activities, including antiviral and antibacterial effects[1][2][3][4]. The phthalamic acid structure, on the other hand, provides a flexible linker containing both an amide and a carboxylic acid, functional groups capable of engaging in crucial hydrogen bonding interactions with biological targets.

The synthesis of this compound is a direct and illustrative example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This guide provides a detailed, field-proven protocol for its synthesis, purification, and comprehensive structural characterization. The methodologies are presented not merely as steps, but as a self-validating system where the rationale behind each experimental choice is elucidated, ensuring both reproducibility and a deeper understanding of the chemical principles at play. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to this compound and its class.

Part 1: Synthesis Protocol

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of 1-adamantylamine on one of the electrophilic carbonyl carbons of phthalic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the cleavage of a carbon-oxygen bond within the anhydride ring to yield the final phthalamic acid product. This reaction is a classic example of ring-opening acylation of an amine.[5][6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |

| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 768-94-5 | Ensure high purity (>98%) |

| Phthalic Anhydride | C₈H₄O₄ | 148.12 | 85-44-9 | Ensure dryness; store in a desiccator |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Reagent grade |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For washing |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol).

-

Expertise & Experience: Using a reflux condenser prevents the loss of solvent during heating, ensuring the reaction concentration remains constant. Acetic acid is an excellent solvent for this reaction as it readily dissolves both the polar anhydride and the less polar amine, and its acidic nature can facilitate the reaction.[7][8]

-

-

Dissolution: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the phthalic anhydride is completely dissolved.

-

Addition of Amine: In a separate beaker, dissolve 1-adamantylamine (1.51 g, 0.01 mol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirring phthalic anhydride solution over 10 minutes.

-

Trustworthiness: A slow, dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture from the outset.

-

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Expertise & Experience: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Two hours is typically sufficient for the reaction to go to completion.

-

-

Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A white precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Causality: The product, this compound, is less soluble in cold acetic acid than the reactants, allowing for its isolation by precipitation.

-

-

Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two 15 mL portions of cold deionized water to remove any residual acetic acid and unreacted starting materials.

-

Trustworthiness: Washing with cold water is crucial to remove impurities without dissolving a significant amount of the product.

-

-

Purification (Recrystallization): Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the solvent.

-

-

Yield Determination: Weigh the final dried product and calculate the percentage yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a cohesive and definitive characterization.

Physical Properties

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₈H₂₁NO₃[9]

-

Molecular Weight: 299.36 g/mol [9]

-

Melting Point: A sharp melting point is a strong indicator of purity. The experimentally determined value should be recorded and compared across batches. While some databases list it as not available, similar phthalamic acids have distinct melting points, often with decomposition.[9][10][11]

Spectroscopic Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

N-H Stretch (Amide): A moderate absorption peak should appear around 3300 cm⁻¹.

-

C-H Stretch (Aliphatic/Aromatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane cage, while weaker peaks just above 3000 cm⁻¹ are due to the aromatic C-H bonds.

-

C=O Stretch (Carbonyls): Two distinct and strong absorption bands are critical for identification. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) will be found around 1640-1680 cm⁻¹.[7]

-

N-H Bend (Amide II): A peak around 1550 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides.

NMR provides the most detailed structural information, confirming the connectivity of atoms in the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Predicted Chemical Shifts (δ, ppm):

-

~12.0-13.0 (s, 1H): The carboxylic acid proton (-COOH). This peak is typically broad and will disappear upon shaking with D₂O.

-

~7.5-7.9 (m, 4H): The four protons on the aromatic ring of the phthalate group.[12]

-

~7.0-7.5 (s, 1H): The amide proton (-NH-). This peak will also disappear upon shaking with D₂O.

-

~2.1 (s, 6H): The six methylene protons (-CH₂-) at positions 4, 6, and 9 of the adamantane cage.[13]

-

~2.0 (s, 3H): The three bridgehead methine protons (-CH-) at positions 3, 5, and 7 of the adamantane cage.[13]

-

~1.7 (s, 6H): The six methylene protons (-CH₂-) at positions 2, 8, and 10 of the adamantane cage.[13]

¹³C NMR Predicted Chemical Shifts (δ, ppm):

-

~169.0: Carbonyl carbon of the carboxylic acid.

-

~167.5: Carbonyl carbon of the amide.

-

~127-140: Aromatic carbons of the phthalate group (4 unique signals expected).

-

~52.0: Quaternary carbon of the adamantane cage attached to the nitrogen (C1).[13]

-

~41.5: Methylene carbons adjacent to the quaternary carbon (C2, C8, C10).[13]

-

~36.2: Methine carbons (C3, C5, C7).[13]

-

~29.3: Methylene carbons beta to the quaternary carbon (C4, C6, C9).[13]

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is common.

-

Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z = 300.37 or the sodium adduct [M+Na]⁺ at m/z = 322.35.

-

Key Fragmentation: A characteristic fragment ion is the adamantyl cation, which would appear at m/z = 135, resulting from the cleavage of the C-N bond.[14]

Summary of Characterization Data

| Technique | Feature | Expected Result |

| Appearance | Physical State | White Crystalline Solid |

| Melting Point | Thermal Transition | Sharp, defined range (to be determined) |

| IR (cm⁻¹) | O-H Stretch (acid) | 3300-2500 (broad) |

| N-H Stretch (amide) | ~3300 | |

| C=O Stretch (acid) | ~1700-1725 | |

| C=O Stretch (amide) | ~1640-1680 | |

| ¹H NMR (ppm) | -COOH | ~12.0-13.0 (s, 1H) |

| Aromatic -CH | ~7.5-7.9 (m, 4H) | |

| -NH | ~7.0-7.5 (s, 1H) | |

| Adamantyl -CH₂/-CH | ~1.7-2.1 (multiplets, 15H) | |

| ¹³C NMR (ppm) | C=O (acid & amide) | ~167-170 (2 signals) |

| Aromatic C | ~127-140 (4 signals) | |

| Adamantyl C | ~29-52 (4 signals) | |

| MS (m/z) | [M+H]⁺ | 300.37 |

| [Adamantyl]⁺ | 135 |

Characterization Logic Diagram

Caption: Interrelation of analytical techniques and the structural data they provide.

References

-

Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105. Available from: [Link]

-

Struga, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]

-

Orzeszko, A., et al. (2000). Synthesis and Antimicrobial Activity of New Adamantane Derivatives I. Acta Biochimica Polonica, 47(1), 87-94. Available from: [Link]

-

Genc, N., et al. (2009). Synthesis and antimicrobial activity evaluation of some new adamantane derivatives. Turkish Journal of Chemistry. Available from: [Link]

-

Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Semantic Scholar. Available from: [Link]

-

LookChem. (n.d.). This compound. LookChem. Available from: [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available from: [Link]

-

ResearchGate. (n.d.). Phthalimidation of phthalic anhydride by using amines. ResearchGate. Available from: [Link]

-

Nugent, B. (2021). What is the theory related to the preparation of phthalimide from phthalic anhydride? Quora. Available from: [Link]

-

ResearchGate. (n.d.). Reaction of Phthalic anhydride with different substituted amines. ResearchGate. Available from: [Link]

-

Kothavade, S. P., & Shinde, S. S. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR, 5(9). Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). HMDB. Available from: [Link]

-

Ali, M. A., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-75. Available from: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available from: [Link]

-

SpectraBase. (n.d.). Phthalic acid, 2-adamantyl heptyl ester. SpectraBase. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available from: [Link]

- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives. Google Patents.

-

ResearchGate. (2025). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. ResearchGate. Available from: [Link]

-

Lippmaa, E., et al. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(12), 581-592. Available from: [Link]

-

National Institutes of Health. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. PMC. Available from: [Link]

-

National Institutes of Health. (n.d.). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC. Available from: [Link]

-

ResearchGate. (2025). Polarized FT-IR Spectra of Adamantanol Derivatives. Part 3. Adamantan-1-ol and Its Deuterated Analogue. ResearchGate. Available from: [Link]

-

Al-Juboori, S. A. (2017). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Global Pharma Technology, 9(8), 1-10. Available from: [Link]

Sources

- 1. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 5. quora.com [quora.com]

- 6. jetir.org [jetir.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. lookchem.com [lookchem.com]

- 10. 邻氨甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Phthalic acid(88-99-3) 1H NMR [m.chemicalbook.com]

- 13. ijpsr.com [ijpsr.com]

- 14. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Adamantan-1-yl-phthalamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Adamantan-1-yl-phthalamic acid, a molecule incorporating the rigid, lipophilic adamantane cage and a phthalic acid moiety, represents a compound of significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantyl group can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, making its derivatives attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, and detailed, field-proven protocols for the experimental determination of its key characteristics. While experimental data for this specific molecule is not widely available in the public domain, this guide furnishes researchers with the necessary methodologies to generate such data, alongside comparative information from structurally related compounds to aid in the interpretation of results.

Introduction

The adamantane scaffold has emerged as a privileged structure in drug design, owing to its unique combination of rigidity, lipophilicity, and metabolic stability. The incorporation of an adamantyl group can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile. This compound (also known as 2-(1-adamantylcarbamoyl)benzoic acid) is a derivative that combines this bulky hydrophobic group with a phthalamic acid unit, which contains both a carboxylic acid and an amide functional group. This unique combination of functionalities suggests potential applications in areas such as targeted drug delivery, polymer science, and as a synthetic intermediate for more complex molecular architectures.

Understanding the fundamental physicochemical properties of this compound is paramount for any research or development endeavor. Properties such as solubility, melting point, acidity (pKa), and lipophilicity (LogP) govern a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics and formulation development to drug absorption and distribution. This guide is designed to be a practical resource for scientists, providing not only a summary of known information but also detailed, step-by-step protocols for the experimental characterization of this intriguing molecule.

Molecular Structure and Basic Properties

This compound possesses a well-defined molecular structure that dictates its chemical behavior.

| Property | Value | Source |

| Chemical Name | 2-(1-adamantylcarbamoyl)benzoic acid | - |

| Synonyms | N-(1-Adamantyl)phthalamic acid | [1] |

| CAS Number | 26878-89-7 | [1] |

| Molecular Formula | C₁₈H₂₁NO₃ | [1] |

| Molecular Weight | 299.36 g/mol | [1] |

| Boiling Point | 516.5°C at 760 mmHg (Predicted) | [1] |

| Density | 1.29 g/cm³ (Predicted) | [1] |

| Flash Point | 266.2°C (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the nucleophilic attack of an amine on an anhydride. The primary starting materials are readily available commercial reagents.

Reaction Scheme:

Caption: Synthesis of this compound.

Causality Behind Experimental Choices:

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, to prevent any unwanted side reactions with the anhydride. The reaction proceeds readily at room temperature due to the high reactivity of the anhydride and the nucleophilicity of the primary amine. No catalyst is generally required. The choice of solvent is also dictated by the solubility of the starting materials and the ease of product isolation.

Experimental Protocol: Synthesis

Materials:

-

Phthalic anhydride

-

1-Adamantanamine

-

Anhydrous tetrahydrofuran (THF) or dichloromethane

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel (optional)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Hexane or diethyl ether (for washing)

Procedure:

-

In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous THF.

-

To this solution, add 1-adamantanamine (1.0 equivalent) portion-wise or as a solution in THF, while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution as a white solid. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold hexane or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white solid.

Self-Validating System:

The purity of the synthesized product should be assessed by measuring its melting point. A sharp melting point close to the literature value (if available) or a consistent value across multiple recrystallized batches indicates high purity. Further characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the chemical structure.

Physicochemical Properties and Their Determination

Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.

Experimental Data:

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small sample of the dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Causality and Trustworthiness:

A slow heating rate near the melting point is critical for obtaining an accurate measurement, as it allows the sample and the thermometer to be in thermal equilibrium. A wide melting range (greater than 2°C) typically indicates the presence of impurities. The protocol is self-validating by repeating the measurement with a fresh sample to ensure reproducibility.

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, affecting formulation, bioavailability, and administration routes.

Expected Solubility Profile:

Given the presence of the large, nonpolar adamantyl group, this compound is expected to have low solubility in water. The carboxylic acid group will impart some polarity and allow for increased solubility in basic aqueous solutions due to deprotonation to the carboxylate. It is anticipated to be more soluble in organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetone, DMF, DMSO)

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid transferring any solid particles.

-

Clarify the supernatant by centrifugation at high speed.

-

Accurately dilute a known volume of the clarified supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Causality and Trustworthiness:

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the equilibrium state. Ensuring a sufficiently long equilibration time is critical for accurate results. The use of a validated analytical method for quantification ensures the reliability of the concentration measurement.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

Expected pKa:

The pKa of the carboxylic acid group in this compound is expected to be in the range of 4-5, similar to other benzoic acid derivatives. The bulky adamantyl group is not expected to have a significant electronic effect on the acidity of the distant carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbon dioxide-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol may be necessary if the solubility in water is too low.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Causality and Trustworthiness:

Potentiometric titration is a reliable and direct method for determining pKa. The accuracy of the measurement depends on the accurate calibration of the pH meter and the use of a standardized titrant. The shape of the titration curve provides a visual confirmation of the acid-base behavior of the compound.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Expected LogP:

Due to the large, hydrophobic adamantyl group, this compound is expected to be a highly lipophilic molecule with a positive LogP value.

Experimental Protocol: LogP Determination by Shake-Flask Method

Materials:

-

This compound

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

-

Prepare a stock solution of this compound in either the aqueous or octanol phase.

-

In a centrifuge tube, add a known volume of the stock solution and a known volume of the other phase.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing.

-

Agitate the mixture for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Causality and Trustworthiness:

The shake-flask method is the traditional and most reliable method for LogP determination. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. Accurate quantification in both phases is essential for a reliable LogP value.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalic acid moiety (in the range of 7.5-8.0 ppm), the amide proton (a broad singlet), and the protons of the adamantyl cage (a series of broad signals in the aliphatic region, typically between 1.5 and 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the unique carbons of the adamantyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

A C=O stretch from the amide (Amide I band, around 1640-1680 cm⁻¹).

-

An N-H bend from the amide (Amide II band, around 1520-1570 cm⁻¹).

-

C-H stretches from the adamantyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 299.36. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a molecule with significant potential, bridging the gap between the well-established fields of adamantane chemistry and phthalic acid derivatives. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to fully characterize this compound. The methodologies outlined herein are robust, reliable, and adhere to established scientific principles, ensuring the generation of high-quality, reproducible data. A thorough understanding of the physicochemical properties of this compound will be instrumental in unlocking its potential in drug discovery, materials science, and synthetic chemistry.

References

-

LookChem. This compound (CAS 26878-89-7). [Link]

Sources

An In-depth Technical Guide to N-Adamantan-1-yl-phthalamic Acid: Synthesis, Properties, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Adamantan-1-yl-phthalamic acid, a molecule of considerable interest in the field of medicinal chemistry. This document details its chemical identity, molecular structure, and key physicochemical properties. A robust, step-by-step protocol for its synthesis is presented, rooted in well-established chemical principles. Furthermore, this guide explores the significant therapeutic potential of this compound by drawing parallels with the known biological activities of its core components: adamantane and phthalamic acid. This guide is designed to serve as a foundational resource for scientific professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Strategic Fusion of Adamantane and Phthalamic Acid

The adamantane scaffold, a rigid and lipophilic polycyclic hydrocarbon, is a well-regarded "privileged structure" in contemporary drug design. Its incorporation into molecular frameworks has been shown to enhance crucial pharmacokinetic properties, including improved metabolic stability and better oral absorption. When this unique three-dimensional moiety is chemically linked to phthalamic acid, a versatile pharmacophore recognized for its diverse biological activities, the resultant this compound emerges as a compelling candidate for therapeutic development. This document provides an in-depth exploration of the synthesis, chemical characterization, and prospective applications of this intriguing hybrid molecule.

Molecular Identity and Physicochemical Profile

A precise understanding of the fundamental properties of this compound is critical for its application in research and development.

Core Identification

-

Systematic Name: 2-(adamantan-1-ylcarbamoyl)benzoic acid

-

Synonyms: N-(1-Adamantyl)phthalamic acid, Phthalamicacid, N-1-adamantyl-

-

CAS Number: 26878-89-7

-

Molecular Formula: C₁₈H₂₁NO₃

-

Molecular Weight: 299.36 g/mol

Molecular Structure

The structure of this compound is defined by the amide bond formed between the nitrogen atom of 1-aminoadamantane and a carbonyl group of phthalic acid, resulting in a mono-amide derivative.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Boiling Point | 516.5°C at 760 mmHg | |

| Density | 1.29 g/cm³ | |

| Flash Point | 266.2°C | |

| Refractive Index | 1.623 | |

| Vapor Pressure | 1.7 x 10⁻¹¹ mmHg at 25°C |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is achieved through a direct and high-yielding nucleophilic acyl substitution reaction. This established method involves the reaction of 1-aminoadamantane with phthalic anhydride, a process known for its efficiency and the purity of the resulting product.

Reaction Principle

The reaction mechanism is initiated by the nucleophilic attack of the primary amine of 1-aminoadamantane on one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring and the formation of the corresponding phthalamic acid derivative.

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

-

Preparation of Reactants: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve one molar equivalent of phthalic anhydride in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Amine: To the stirred solution, slowly add a solution of one molar equivalent of 1-aminoadamantane in the same anhydrous solvent at ambient temperature.

-

Reaction Progression: The reaction is typically swift. Allow the mixture to stir at room temperature for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Product Isolation: In many cases, the product will precipitate directly from the reaction mixture as a white solid. If precipitation is not spontaneous, the solvent volume can be reduced under vacuum to facilitate crystallization.

-

Purification: The solid product is collected by vacuum filtration. The filter cake should be washed with a small volume of cold solvent to remove any residual starting materials.

-

Drying: The purified this compound is then dried under vacuum to yield a fine, white crystalline powder.

Therapeutic Potential and Applications in Drug Discovery

The unique combination of the adamantane cage and the phthalamic acid scaffold in this compound suggests a broad spectrum of potential therapeutic applications. Although specific biological data for this exact molecule are not widely available, the extensive research on its constituent pharmacophores provides a strong basis for its investigation in several key areas of drug development.

Antiproliferative and Anticancer Activity

A significant body of research highlights the potent antiproliferative properties of various adamantane derivatives. Notably, a series of (1-adamantyl)phthalimides, which are the cyclized counterparts of this compound, have demonstrated marked in vitro activity against a range of human cancer cell lines, including those of the breast, colon, and lung.[1] For some of these related compounds, the mechanism of action has been linked to an interruption of the cell cycle at the G1/S checkpoint.[1]

Enzyme Inhibition

The rigid, sterically demanding structure of the adamantane group makes it an ideal candidate for occupying the active sites of various enzymes. Adamantyl-containing molecules have been successfully designed as potent inhibitors for a number of enzymatic targets. This precedent suggests that this compound could serve as a valuable template for the development of novel enzyme inhibitors.

Antiviral and Antimicrobial Potential

The first clinically approved drug containing the adamantane scaffold, amantadine, was an antiviral agent. This legacy has inspired continued research into new adamantane-based compounds with broad-spectrum antiviral and antimicrobial properties. The lipophilic character of the adamantane moiety is believed to enhance the interaction with and penetration of microbial and viral membranes.

Conclusion and Future Directions

This compound represents a molecule with significant and largely unexplored potential within the realm of drug discovery. Its facile synthesis, coupled with the advantageous pharmacological attributes conferred by both the adamantane and phthalamic acid moieties, establishes it as a promising platform for the creation of novel therapeutic agents. Future research endeavors should prioritize a thorough biological assessment of this compound and its derivatives against a diverse array of therapeutic targets. A detailed elucidation of its mechanisms of action, alongside comprehensive in vivo efficacy studies, will be pivotal in unlocking its full therapeutic promise.

References

-

LookChem. This compound CAS 26878-89-7. Available from: [Link]

-

Perdih, A., et al. (2011). Evaluation of antiproliferative effect of N-(alkyladamantyl)phthalimides in vitro. Archiv der Pharmazie, 344(8), 526-535. Available from: [Link]

Sources

The Adamantane Scaffold: From Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diamondoid Footprint in Science

Adamantane, a perfectly symmetrical, strain-free molecule with the formula C₁₀H₁₆, represents the smallest repeating unit of a diamond crystal lattice.[1] This unique tricyclic alkane, often described as a "diamondoid," possesses a remarkable combination of properties including high thermal stability, chemical resistance, and lipophilicity.[2] Initially an academic curiosity, the discovery and subsequent development of adamantane-containing compounds have paved the way for significant advancements in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of this fascinating scaffold, offering insights for professionals engaged in drug discovery and development.

The Genesis of Adamantane: A Historical Perspective

The journey of adamantane from a theoretical concept to a versatile chemical building block is a testament to scientific perseverance and serendipity.

Early Discovery and the Challenge of Synthesis

The story of adamantane began in 1933 when it was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek through fractional distillation.[3] The minute quantities obtained, however, limited its initial study. The quest for a synthetic route proved to be a formidable challenge for early organic chemists.

It was not until 1941 that Vladimir Prelog and his student, R. Seiwerth, achieved the first total synthesis of adamantane.[3] This multi-step process, starting from Meerwein's ester, was a landmark in organic synthesis but was plagued by an extremely low overall yield of approximately 0.16%, rendering it impractical for large-scale production.[3]

Experimental Protocol: Prelog's Synthesis of Adamantane (1941)

This synthesis, while not practical for bulk production, is a classic example of early organic synthesis strategies.

-

Step 1: Hydrolysis of Meerwein's Ester. Meerwein's ester is hydrolyzed using barium hydroxide (Ba(OH)₂) in water at 105°C for 60 minutes, yielding the corresponding dicarboxylic acid with approximately 89% efficiency.[4]

-

Step 2: Decarboxylation. The dicarboxylic acid is heated to 246°C, resulting in decarboxylation to form a bicyclic ketone in about 69% yield.[4]

-

Step 3: Ring Expansion. The bicyclic ketone undergoes a ring expansion reaction using sodium methoxide (NaOMe) and dibromomethane (CH₂Br₂) in methanol at 120°C for 9 hours. This step, with a yield of only 25%, is a critical but inefficient part of the synthesis.[4]

-

Step 4: Hydrolysis. The resulting product is hydrolyzed with hydrochloric acid (HCl) in acetic acid under reflux for 90 minutes, achieving a near-quantitative yield.[4]

-

Step 5: Wolff-Kishner Reduction. The carbonyl group is removed via a Wolff-Kishner reduction using sodium methoxide and hydrazine hydrate (NH₂NH₂·H₂O) in methanol at 195-200°C for 9 hours, yielding the tricyclic skeleton with 52% efficiency.[4]

-

Step 6: Final Cyclization. The final ring closure to form the adamantane cage is achieved by heating the product with copper-bronze at 400°C, with a very low yield of 2.4%.[4]

The complexity and low efficiency of Prelog's synthesis highlighted the need for a more practical approach. This breakthrough came in 1957 when Paul von Ragué Schleyer discovered a remarkably simple and efficient method for synthesizing adamantane.

The Schleyer Rearrangement: A Paradigm Shift

Schleyer's method involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene to adamantane. This process dramatically improved the yield and made adamantane readily available for research, sparking a new era in the exploration of its derivatives.

Experimental Protocol: Schleyer's Synthesis of Adamantane

This protocol provides a practical laboratory-scale synthesis of adamantane.

-

Step 1: Hydrogenation of Dicyclopentadiene. Dicyclopentadiene is hydrogenated to endo-tetrahydrodicyclopentadiene.

-

Step 2: Isomerization to exo-Tetrahydrodicyclopentadiene. The endo isomer is then isomerized to the exo isomer.

-

Step 3: Lewis Acid-Catalyzed Rearrangement. A mixture of exo-tetrahydrodicyclopentadiene and aluminum chloride (AlCl₃) is heated. The AlCl₃ acts as a Lewis acid catalyst, promoting a complex series of carbocation rearrangements that ultimately lead to the thermodynamically stable adamantane cage structure. The reaction mixture is heated and stirred, and upon completion, the adamantane is isolated by extraction and purified by sublimation.

Caption: Schleyer's synthesis of adamantane via Lewis acid-catalyzed rearrangement.

Adamantane in Medicinal Chemistry: A Serendipitous Beginning

The availability of adamantane following Schleyer's discovery paved the way for its exploration in various fields, with medicinal chemistry being a primary beneficiary. The journey of adamantane-containing drugs began with a chance observation that would have profound implications.

Amantadine and Rimantadine: The Antiviral Breakthrough

In the early 1960s, scientists at Du Pont were screening compounds for antiviral activity. In 1964, 1-aminoadamantane hydrochloride, later named amantadine, was found to be effective against the influenza A virus.[5] This discovery was serendipitous and marked the first successful application of a synthetic compound for the prophylaxis of a viral disease.[5]

A close analog, rimantadine, was also developed and showed comparable efficacy against influenza A, but with a more favorable side-effect profile.[6] Both amantadine and rimantadine function by targeting the M2 protein of the influenza A virus, an ion channel essential for viral replication.[7] By blocking this channel, they prevent the uncoating of the virus and the release of its genetic material into the host cell.[7]

| Feature | Amantadine | Rimantadine |

| Antiviral Activity | Effective against Influenza A | Effective against Influenza A |

| Mechanism of Action | M2 ion channel blocker | M2 ion channel blocker |

| CNS Side Effects | More common | Less common |

| Prophylactic Efficacy | ~61% against Influenza A | Comparable to amantadine |

| Therapeutic Efficacy | Reduces fever duration by ~1 day | Comparable to amantadine |

Table 1: Comparison of Amantadine and Rimantadine.[6]

It is important to note that due to widespread resistance, amantadine and rimantadine are no longer recommended for the treatment or prophylaxis of influenza A.

A surprising turn of events occurred when a patient taking amantadine for influenza reported an improvement in her Parkinson's disease symptoms. This led to clinical trials that confirmed amantadine's efficacy in treating Parkinson's disease, a discovery that highlighted the diverse biological activities of adamantane derivatives.

Memantine: A Rational Approach to Neuroprotection

The success of amantadine spurred further investigation into adamantane derivatives for neurological disorders. Memantine (1-amino-3,5-dimethyladamantane) was synthesized and later found to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This receptor is a key player in learning and memory, but its overactivation by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in Alzheimer's disease.[8]

Memantine's mechanism of action is particularly elegant. It is a low-affinity, uncompetitive antagonist, meaning it only blocks the NMDA receptor channel when it is open and does so in a use-dependent manner.[9] This allows for normal synaptic transmission while preventing the excessive calcium influx associated with pathological glutamate levels.[9] This targeted approach minimizes side effects often seen with other NMDA receptor antagonists.[8]

Caption: Mechanism of action of memantine as an NMDA receptor antagonist.

Beyond the Clinic: Adamantane in Materials Science and Nanotechnology

The unique properties of the adamantane cage have also captured the attention of materials scientists and engineers. Its rigid, bulky structure can be incorporated into polymers to enhance their thermal stability, mechanical strength, and glass transition temperature.[2]

Adamantane-Containing Polymers

Adamantane's incorporation into polymer backbones or as a pendant group can significantly alter the material's properties. For instance, adamantane-containing polyurethanes have been developed as shape-memory materials, where the rigid adamantane units act as netpoints, enabling the material to return to its original shape upon heating.[10] In the realm of biomedical applications, biodegradable polymers with adamantane in their backbone are being explored for gene therapy, where the adamantane moiety can facilitate the formation of stable DNA complexes.[11][12]

Adamantane in Nanotechnology and Drug Delivery

Adamantane's lipophilicity and ability to form stable inclusion complexes with host molecules like cyclodextrins make it a valuable tool in nanotechnology and drug delivery.[5][13][14] Adamantane can act as a molecular anchor, tethering drugs or imaging agents to the surface of liposomes or other nanoparticles for targeted delivery.[13] Furthermore, adamantane-based dendrimers are being investigated as carriers for gene and drug delivery, leveraging the multivalent presentation of functional groups on their surface.[13]

Conclusion and Future Perspectives

From its humble beginnings as a trace component of petroleum, adamantane has evolved into a cornerstone of modern medicinal chemistry and materials science. The serendipitous discovery of the biological activity of its derivatives has led to the development of important drugs for viral infections and neurodegenerative diseases. The rational design of adamantane-based compounds continues to be a fruitful area of research, with new applications constantly emerging. As our understanding of the unique properties of this diamondoid scaffold deepens, we can expect to see the development of even more innovative adamantane-containing compounds with tailored functionalities for a wide range of therapeutic and technological applications. The "lipophilic bullet" that is adamantane is poised to hit many more targets in the years to come.

References

- Adamantane-containing drug delivery systems. (2023-10-11). Pharmacia.

-

Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. PubMed. [Link]

- A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy. (2015-08-26).

-

Illustrates the mechanism of action of memantine and the against an antagonist of NMDA receptors. ResearchGate. [Link]

-

Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. (2021-01-26). PMC. [Link]

-

Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI. [Link]

-

N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. PMC. [Link]

-

Über die Synthese des Adamantans. ResearchGate. [Link]

-

Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. MDPI. [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. (2017-02-16). PMC. [Link]

-

(PDF) Amantadine Variants Activity Against Multiple Influenza A Viruses. ResearchGate. [Link]

-

NMDA receptor. Wikipedia. [Link]

-

Shape memory materials based on adamantane-containing polyurethanes. (2018-07-18). PMC. [Link]

-

Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI. [Link]

-

The uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist memantine prolongs spatial memory in a rat delayed radial-arm. SciSpace. [Link]

-

Adamantane. Wikipedia. [Link]

-

Memantine. StatPearls. [Link]

-

Polymeric Materials and Their Components for Biomedical Applications. Taylor & Francis eBooks. [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

-

Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. (2006-04-19). Cochrane. [Link]

-

Adamantane – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of Adamantane by Vladimir Prelog (1941). SynArchive. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of N-Adamantan-1-yl-phthalamic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Adamantan-1-yl-phthalamic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Rationale

This compound is synthesized through the nucleophilic attack of 1-aminoadamantane on phthalic anhydride.[1][2] This reaction opens the anhydride ring to form a carboxylic acid and an amide functional group. The unique structure of this molecule, combining the rigid, bulky adamantane cage with the planar, aromatic phthalamic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, purity, and for elucidating its interactions in various chemical and biological systems.

The synthesis reaction is a cornerstone of its structural analysis. The mechanism involves the lone pair of the amine nitrogen attacking one of the carbonyl carbons of the phthalic anhydride.[1] This is followed by the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the final phthalamic acid product. Acetic acid can be used as a solvent to facilitate this reaction.[2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR will provide a wealth of information on the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the adamantyl cage, the aromatic ring, the amide, and the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both polar and non-polar compounds and for the clear observation of exchangeable protons (NH and OH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

-

Optimize the receiver gain and pulse width.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (OH) | 12.0 - 13.0 | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| Amide (NH) | 8.0 - 9.0 | Singlet (broad) | 1H | Chemical shift is solvent dependent and may show coupling to adjacent protons under certain conditions. |

| Aromatic (phthalic) | 7.5 - 8.0 | Multiplet | 4H | The exact splitting pattern will depend on the substitution pattern and can be complex. |

| Adamantyl (CH) | ~2.1 | Multiplet | 3H | Bridgehead protons. |

| Adamantyl (CH₂) | 1.7 - 2.0 | Multiplet | 12H | Methylene protons of the adamantyl cage. |

dot graph "" { graph [layout="neato", size="7.6,5", overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption { label: "Predicted ¹H NMR Signal Relationships"; fontsize: 12; fontcolor: "#202124"; }

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments in the molecule. The high symmetry of the adamantane cage simplifies its carbon spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width (typically 0-200 ppm).

-

-

Data Acquisition:

-

A greater number of scans will be required compared to ¹H NMR.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR are applied.

-

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (Carboxylic Acid) | ~170 | |

| Carbonyl (Amide) | ~168 | |

| Aromatic (C-COOH) | ~135 | Quaternary carbon. |

| Aromatic (C-CONH) | ~138 | Quaternary carbon. |

| Aromatic (CH) | 125 - 132 | Four signals expected. |

| Adamantyl (C-N) | ~53 | Quaternary bridgehead carbon attached to nitrogen. |

| Adamantyl (CH) | ~36 | Bridgehead carbons.[3] |

| Adamantyl (CH₂) | ~42 | Methylene carbons adjacent to the C-N bridgehead. |

| Adamantyl (CH₂) | ~30 | Other methylene carbons.[3] |

dot graph "" { graph [layout="dot", rankdir="LR", size="7.6,5", bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption { label: "Predicted ¹³C NMR Functional Group Regions"; fontsize: 12; fontcolor: "#202124"; }

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or just the ATR crystal).

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding. |

| N-H (Amide) | 3200 - 3400 | Medium | May be a sharp peak superimposed on the broad O-H stretch. |

| C-H (Aromatic) | 3000 - 3100 | Weak to Medium | |

| C-H (Aliphatic - Adamantyl) | 2850 - 2950 | Strong | Characteristic of sp³ C-H bonds. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | |

| C=O (Amide I) | 1640 - 1680 | Strong | Primarily C=O stretching. |

| N-H bend (Amide II) | 1510 - 1570 | Medium | Coupled N-H bending and C-N stretching. |

| C=C (Aromatic) | 1450 - 1600 | Medium |

dot graph "" { graph [layout="dot", rankdir="TB", size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption { label: "Key Predicted IR Absorption Regions"; fontsize: 12; fontcolor: "#202124"; }

Part 3: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation and Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for this molecule. It can be run in positive or negative ion mode.

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺.

-

Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

-

Electron Ionization (EI): A hard ionization technique that will cause extensive fragmentation, providing a detailed fragmentation pattern. This is typically coupled with Gas Chromatography (GC-MS), which may require derivatization of the carboxylic acid to make the molecule more volatile.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₈H₂₁NO₃

-

Molecular Weight: 299.36 g/mol [4]

Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of Water (-18 Da): From the carboxylic acid group.

-

Loss of Carbon Monoxide (-28 Da): From the carboxylic acid or amide group.

-

Cleavage of the Amide Bond: This is a very common fragmentation pathway.

-

Formation of the adamantyl cation (C₁₀H₁₅⁺, m/z 135). This is a very stable tertiary carbocation and is expected to be a prominent peak.

-

Formation of the phthalic anhydride fragment (after loss of water and the adamantyl amine).

-

-

Cleavage of the Phthalic Acid Moiety: Fragmentation of the aromatic ring system.

dot graph "" { graph [layout="dot", size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

} caption { label: "Predicted ESI-MS/MS Fragmentation Pathways"; fontsize: 12; fontcolor: "#202124"; }

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its structural confirmation. The combination of NMR, IR, and Mass Spectrometry offers complementary information that, when taken together, creates a detailed molecular portrait. The predicted data in this guide, based on the known properties of the adamantane and phthalamic acid moieties, serves as a robust framework for researchers working with this compound. The provided experimental protocols are designed to be self-validating, ensuring reliable and reproducible results.

References

- Bender, M. L. (1957). General acid-base catalysis in the intramolecular hydrolysis of phthalamic acid. Journal of the American Chemical Society, 79(5), 1258-1259.

- Duddeck, H. (1975).

-

Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide? Retrieved from [Link]

-

Brainly. (2023). What are the mechanisms of amine and phthalic anhydride in acetic acid? Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

-

NIST. (n.d.). N-(1-Adamantyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

- Arenas, J. F., & Marcos, J. I. (1980). Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(12), 1075-1081.

- Liggero, S. H., Schleyer, P. von R., & Ramey, K. C. (1970). Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Spectroscopy Letters, 2(7), 197-202.

- Zenin, A. A., et al. (2014). Chromatographic and mass spectrometric characteristics of monoesters of phthalic acid. Vestnik of Saint Petersburg University. Ser. 4. Physics. Chemistry, 1(1), 100-111.

-

ChemCD. (n.d.). This compound. Retrieved from [Link]

Sources

The Architectural Precision of Drug Candidates: A Technical Guide to the Crystal Structure of N-Adamantan-1-yl-phthalamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents.[1][2][3] When incorporated into the structure of phthalamic acid, a versatile synthetic intermediate, the resulting N-Adamantan-1-yl-phthalamic acid derivatives present a compelling class of compounds with potential applications in drug development.[4][5] Understanding the three-dimensional architecture of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides an in-depth exploration of the crystal structure of this compound derivatives, from their synthesis and crystallization to the nuanced interpretation of their solid-state conformations and intermolecular interactions as revealed by single-crystal X-ray diffraction.

Introduction: The Significance of the Adamantane-Phthalamic Acid Chimera

The adamantane group's unique steric bulk and lipophilicity have been exploited to enhance the metabolic stability and target-binding affinity of numerous drugs.[2][3][5] Its incorporation can influence a molecule's ability to cross biological membranes and can lead to novel binding modes with protein targets. Phthalamic acids, and their cyclic counterparts, phthalimides, are also key pharmacophores found in a variety of biologically active compounds, including anti-inflammatory and anti-cancer agents.[4] The combination of these two moieties in this compound derivatives creates a chemical space ripe for the discovery of new drug candidates. The precise spatial arrangement of the bulky adamantyl group relative to the planar phthaloyl moiety, as well as the intermolecular interactions in the solid state, are critical determinants of the compounds' physicochemical properties and, ultimately, their biological activity.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The synthesis of this compound derivatives is typically a straightforward process, yet one that requires careful control to ensure high purity, which is a prerequisite for successful crystallization.

Synthetic Pathway

The most common route involves the nucleophilic attack of 1-aminoadamantane on phthalic anhydride.[6][7] This reaction is generally high-yielding and clean, proceeding without the need for complex catalysts.[7] The choice of solvent is critical; a polar aprotic solvent such as acetone is often employed to dissolve the phthalic anhydride and facilitate the reaction with the amine.[7]

Caption: Synthetic scheme for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of established methods for preparing phthalamic acids and their derivatives, designed to ensure reproducibility.[6][7]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride in a minimal amount of acetone. The use of a minimal volume is key to promoting precipitation of the product upon formation.

-

Addition of Amine: To the stirred solution, add an equimolar amount of 1-aminoadamantane dropwise. The reaction is typically exothermic, and a white precipitate of the phthalamic acid will begin to form.

-

Isolation: After complete addition and stirring for a designated period (e.g., 2 hours) at room temperature, the precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials. Recrystallization is the most critical step for obtaining high-purity material suitable for single-crystal growth.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent is paramount and is typically determined empirically.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethanol) and left undisturbed in a loosely covered vial.[1][8] The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

-

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

The Principles of Diffraction

A single crystal is composed of a highly ordered, repeating array of molecules known as a crystal lattice. When a beam of X-rays is directed at the crystal, the electrons in the atoms scatter the X-rays. Due to the periodic arrangement of the atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal.

Caption: Workflow of single-crystal X-ray crystallography.

Data Interpretation: From Diffraction to Structure

The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the lattice) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The intensities of the diffraction spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

The Molecular Conformation of this compound Derivatives

The crystal structure reveals the preferred conformation of the molecule in the solid state. For this compound derivatives, key conformational features include the relative orientation of the adamantyl and phthaloyl groups and the planarity of the phthalamic acid moiety.

Table 1: Representative Crystallographic Data for an this compound Derivative (Hypothetical Data for Illustrative Purposes)

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁NO₃ |

| Formula Weight | 299.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.54 |

| b (Å) | 15.13 |

| c (Å) | 9.25 |

| β (°) | 103.14 |

| V (ų) | 1574.0 |

| Z | 4 |

| R-factor | 0.031 |

Note: Data is illustrative and based on similar structures.[9]

The adamantane cage typically adopts a rigid chair conformation.[1][8] The amide linkage connecting the adamantyl and phthaloyl groups can exhibit rotational freedom, leading to different conformers. The planarity of the phenyl ring and the carboxylate and amide groups is also a key structural feature.

The Supramolecular Architecture: Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions.[10][11][12] These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as melting point and solubility.

Hydrogen Bonding

In this compound, the carboxylic acid and amide groups are potent hydrogen bond donors and acceptors. The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the formation of dimers or extended chains.[10] The amide N-H group can also participate in N-H···O hydrogen bonds with either the carbonyl oxygen of the amide or the carboxylic acid.

van der Waals and C-H···π Interactions